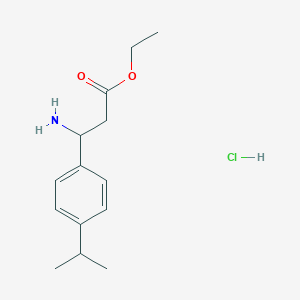

Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride is a unique chemical compound with the empirical formula C14H22ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 271.78 .

Molecular Structure Analysis

The SMILES string for this compound isNC(CC(OCC)=O)C(C=C1)=CC=C1C(C)C.Cl . This notation provides a way to represent the structure of the compound in a text format. The InChI key for this compound is QTVUCHOUZICCRB-UHFFFAOYSA-N , which is a unique identifier that can be used to look up information about the compound. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique

Polymorphism in Pharmaceutical Compounds

A study conducted by Vogt, Williams, Johnson, and Copley (2013) on polymorphism, using a closely related chemical compound as a model, highlights the significance of understanding solid-state forms in pharmaceuticals. Their research demonstrates the challenges in characterizing polymorphic forms due to their similar spectroscopic and diffractometric profiles. This insight is crucial for the pharmaceutical industry, where polymorphism can affect drug efficacy and stability (Vogt et al., 2013).

Corrosion Inhibition

Research on corrosion inhibition by Herrag et al. (2010) presents an application of diamine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Although not directly involving Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride, this study exemplifies how similar compounds can be synthesized and applied in industrial settings to protect metals against corrosion. The findings indicate that such compounds can significantly enhance the durability of metals in corrosive environments (Herrag et al., 2010).

Chemical Thermodynamics and Kinetics

El‐Nahas et al. (2007) explored the thermochemistry and kinetics of ethyl propanoate and methyl butanoate to understand the decomposition reactions of model biofuels. Their study sheds light on the potential applications of esters and their derivatives in biofuel technology, providing insights into the energy barriers and reaction pathways of ester decomposition. This research could indirectly inform the synthesis and utility of this compound in energy-related applications (El‐Nahas et al., 2007).

Fluorescence Derivatisation and Bioassays

Frade et al. (2007) investigated the fluorescence derivatization of amino acids, providing a method for enhancing the detectability of these compounds in biological assays. Though not directly related to this compound, the study's approach to derivatization and subsequent fluorescence could be applicable in developing analytical techniques for similar compounds. The application in detecting and quantifying amino acid derivatives in complex biological matrices highlights the compound's potential utility in biochemical research (Frade et al., 2007).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid, but the flash point is not applicable . Users are advised to take precautions against static discharge . It’s important to handle this compound with care and to follow all safety guidelines when working with it in a laboratory setting.

Propriétés

IUPAC Name |

ethyl 3-amino-3-(4-propan-2-ylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVUCHOUZICCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934580.png)

![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2934588.png)

![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)

![methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate](/img/structure/B2934594.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)

![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)